1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core substituted with a 4-chlorophenyl group and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be synthesized through various methods, including cyclocondensation, cycloaddition, and oxidative cyclization reactions. A common synthetic route involves the cyclocondensation of 4-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst, followed by oxidation to form the imidazo[1,5-a]pyridine core. The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide under high pressure .
Industrial Production Methods: Industrial production typically involves scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method often employs automated systems to control reaction conditions precisely, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the imidazo[1,5-a]pyridine core.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with various molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
- 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid
- 1-(4-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid
- 1-(4-Bromophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid
Uniqueness: 1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required .
Biological Activity
1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features an imidazo[1,5-a]pyridine core with a 4-chlorophenyl substituent and a carboxylic acid group. Its chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazo[1,5-a]pyridine scaffold followed by functionalization at the 3-position with a carboxylic acid group. Various synthetic routes have been explored, focusing on optimizing yields and minimizing environmental impact.
Antitumor Activity
Research indicates that derivatives of imidazo[1,5-a]pyridine exhibit significant antitumor properties. For instance, compounds related to this compound have shown potent activity against various cancer cell lines. A study noted that these compounds could induce apoptosis in cancer cells, with IC50 values ranging from 0.01 µM to 49.85 µM depending on the specific derivative and cell line tested .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 0.39 |
Related pyrazole derivatives | MCF-7 | 0.46 |
Aurora-A kinase inhibitor derivative | NCI-H460 | 0.16 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In particular, some derivatives have demonstrated effectiveness against Mycobacterium tuberculosis (Mtb), suggesting potential in treating tuberculosis . The mechanism appears to involve inhibition of bacterial growth through interference with cellular processes.
Cholinesterase Inhibition
Imidazo[1,5-a]pyridine derivatives are known for their cholinesterase inhibitory activities. Studies have shown that certain compounds within this class can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for treating neurodegenerative diseases such as Alzheimer's .
Compound | Target | IC50 (µM) |
---|---|---|
Imidazo[1,5-a]pyridine derivative | AChE | 79 |
Imidazo[1,5-a]pyridine derivative | BChE | 65 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the imidazo ring or the chlorophenyl substituent can significantly alter potency and selectivity against various biological targets:
- Substituent Effects : Electron-withdrawing groups enhance activity against certain cancer cell lines.
- Ring Modifications : Altering the nitrogen positions in the imidazo ring can improve binding affinity for targets like AChE.
Case Study 1: Antitumor Efficacy
In a recent study evaluating several imidazo derivatives, researchers found that compounds with a similar structure to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study utilized flow cytometry to assess apoptosis rates and reported a correlation between structural modifications and increased efficacy .
Case Study 2: Cholinesterase Inhibition
Another investigation focused on the cholinesterase inhibitory effects of various imidazo derivatives. The study employed molecular docking techniques alongside enzyme assays to determine binding affinities and inhibition constants. Results indicated that specific modifications led to enhanced selectivity for AChE over BChE, suggesting potential therapeutic applications in neurodegenerative disorders .
Properties
Molecular Formula |
C14H9ClN2O2 |
---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-6-4-9(5-7-10)12-11-3-1-2-8-17(11)13(16-12)14(18)19/h1-8H,(H,18,19) |
InChI Key |
PZXRLVYHTHDHAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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